An In-depth Technical Guide to 5-Bromo-4-hydroxynicotinaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-4-hydroxynicotinaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
5-Bromo-4-hydroxynicotinaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyridine ring, a reactive aldehyde group, a hydroxyl moiety, and a bromine atom, offers a multitude of synthetic possibilities for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-4-hydroxynicotinaldehyde, outlines plausible synthetic strategies, explores its reactivity, and discusses its current and potential applications in drug discovery and development.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Substitution of the pyridine ring with various functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. 5-Bromo-4-hydroxynicotinaldehyde emerges as a particularly interesting building block due to the orthogonal reactivity of its functional groups. The aldehyde facilitates the formation of imines, oximes, and other C-N bonds, while the hydroxyl group can be alkylated or acylated. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse substituents. This guide aims to provide researchers with a detailed understanding of this compound's chemical characteristics to facilitate its effective utilization in their research endeavors.
Physicochemical Properties
5-Bromo-4-hydroxynicotinaldehyde is typically a solid at room temperature. Its stability is enhanced when stored under an inert atmosphere.
Table 1: Physicochemical Properties of 5-Bromo-4-hydroxynicotinaldehyde
| Property | Value | Source |
| CAS Number | 1289109-05-2 | |
| Molecular Formula | C₆H₄BrNO₂ | |
| Molecular Weight | 202.01 g/mol | |
| Appearance | Solid | |
| Purity | Typically >95% | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | |
| SMILES | O=CC1=CN=CC(Br)=C1O | |
| InChI Key | KPMMFNJPSDBZTB-UHFFFAOYSA-N |
Note: Experimental data on the melting point and solubility of 5-Bromo-4-hydroxynicotinaldehyde are not widely available in published literature. Commercial suppliers typically provide the compound as a solid, and its solubility is expected to be higher in polar organic solvents such as DMSO, DMF, and alcohols.
Tautomerism
A crucial aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. In the case of 5-Bromo-4-hydroxynicotinaldehyde, it can exist in equilibrium with 5-Bromo-4-oxo-1,4-dihydropyridine-3-carbaldehyde. The position of this equilibrium is influenced by the solvent, temperature, and pH. Generally, the pyridone tautomer is favored in many solvents due to its amide-like character and the strength of the C=O bond.
Caption: Tautomeric equilibrium of 5-Bromo-4-hydroxynicotinaldehyde.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a signal for the aldehyde proton. The hydroxyl proton may be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule. The aldehyde carbon will appear at a characteristic downfield shift.
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IR Spectroscopy: The infrared spectrum will likely exhibit a strong carbonyl (C=O) stretching band for the aldehyde group, a broad O-H stretching band for the hydroxyl group, and C=C and C=N stretching vibrations characteristic of the pyridine ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (202.01 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach could start from the commercially available 5-bromonicotinic acid.
Caption: Proposed synthetic workflow for 5-Bromo-4-hydroxynicotinaldehyde.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-4-hydroxynicotinic acid
A potential route to 5-bromo-4-hydroxynicotinic acid could involve the direct bromination of 4-hydroxynicotinic acid. Alternatively, methods for the synthesis of 5-bromonicotinic acid have been reported which could potentially be adapted.[2]
Step 2: Formation of the Weinreb Amide
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To a solution of 5-Bromo-4-hydroxynicotinic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).
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Add N,O-Dimethylhydroxylamine hydrochloride to the reaction mixture.
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Stir the reaction at room temperature until completion, monitoring by TLC.
-
Perform an aqueous workup and purify the crude product by column chromatography to yield the Weinreb amide.
Step 3: Reduction to the Aldehyde
-
Dissolve the Weinreb amide in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the reaction mixture.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Quench the reaction with a suitable reagent (e.g., Rochelle's salt solution) and allow it to warm to room temperature.
-
Extract the product with an organic solvent and purify by column chromatography to obtain 5-Bromo-4-hydroxynicotinaldehyde.
Note: This is a proposed synthetic route and would require experimental optimization.
Chemical Reactivity and Derivatization
The trifunctional nature of 5-Bromo-4-hydroxynicotinaldehyde allows for a wide range of chemical transformations, making it a valuable scaffold for library synthesis.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for various chemical reactions, including:
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.
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Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Condensation Reactions: Formation of imines, oximes, and hydrazones by reaction with primary amines, hydroxylamines, and hydrazines, respectively.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can undergo:
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O-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base to form ethers.
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O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.
Reactions involving the Bromine Atom
The bromine atom on the pyridine ring is amenable to various cross-coupling reactions, such as:
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C bonds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of 5-Bromo-4-hydroxynicotinaldehyde make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The pyridine core is a common feature in many approved drugs, and the ability to introduce diverse substituents at three different positions allows for the exploration of a large chemical space.
While specific examples of biologically active compounds derived directly from 5-Bromo-4-hydroxynicotinaldehyde are not extensively reported in the literature, its utility can be inferred from the applications of similar substituted pyridines in drug discovery. For instance, various brominated and hydroxylated pyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4]
Safety Information
5-Bromo-4-hydroxynicotinaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a warning-level hazard, with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
5-Bromo-4-hydroxynicotinaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature provides a platform for the generation of diverse molecular libraries for drug discovery programs. While detailed experimental data for this specific compound are somewhat limited in the public domain, its chemical properties and reactivity can be largely predicted based on the well-established chemistry of its constituent functional groups. This guide provides a foundational understanding of this compound, which should empower researchers to effectively incorporate it into their synthetic strategies for the development of novel molecules with desired biological activities.
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